molecular formula C6H14N2Si B15489782 1,1'-(Dimethylsilanediyl)diaziridine CAS No. 2517-48-8

1,1'-(Dimethylsilanediyl)diaziridine

Cat. No.: B15489782
CAS No.: 2517-48-8
M. Wt: 142.27 g/mol
InChI Key: LWZNVSGTKHWYAU-UHFFFAOYSA-N
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Description

1,1'-(Dimethylsilanediyl)diaziridine is a novel synthetic compound that integrates a diaziridine heterocycle with an organosilane backbone, designed for advanced research applications in crosslinking and materials surface functionalization. This reagent is anticipated to serve as a versatile molecular bridge, leveraging the reactivity of the strained diaziridine ring and the silicon-based functional group. The primary research value of this compound lies in its potential dual reactivity. The diaziridine moiety, a known precursor to diazirines, can be exploited in photoaffinity labeling (PAL) studies to investigate biomolecular interactions . Concurrently, the dimethylsilanediyl component may facilitate attachment to silicon-containing surfaces or other materials, enabling the creation of stable functionalized interfaces . This unique combination makes this compound a promising candidate for developing innovative crosslinking strategies, designing new solid supports for catalysis, and engineering advanced hybrid materials. This product is designated For Research Use Only. It is not intended for diagnostic or therapeutic procedures, nor for human or veterinary use. Researchers should handle this compound with appropriate safety precautions in a controlled laboratory setting.

Properties

CAS No.

2517-48-8

Molecular Formula

C6H14N2Si

Molecular Weight

142.27 g/mol

IUPAC Name

bis(aziridin-1-yl)-dimethylsilane

InChI

InChI=1S/C6H14N2Si/c1-9(2,7-3-4-7)8-5-6-8/h3-6H2,1-2H3

InChI Key

LWZNVSGTKHWYAU-UHFFFAOYSA-N

Canonical SMILES

C[Si](C)(N1CC1)N2CC2

Origin of Product

United States

Comparison with Similar Compounds

Structural and Conformational Comparisons with Similar Diaziridine Derivatives

Bicyclic Diaziridines: BiDiMDAH and DABH
  • 6,6'-Dimethyl-1,1',5,5'-tetraaza-6,6'-bi(bicyclo[3.1.0]hexane) (BiDiMDAH) :

    • Contains two diaziridine-containing bicyclo[3.1.0]hexane moieties.
    • Exhibits a planar five-membered ring and trans orientation of methyl groups, stabilized by hyperconjugation effects .
    • Enthalpy of formation: 443.8 ± 5.0 kJ/mol (calculated via G4 theory) .
    • Solid-state structure confirmed by XRD, contrasting with most diaziridines, which are liquids .
  • 1,5-Diazabicyclo[3.1.0]hexane (DABH) :

    • Adopts a boat conformation (C₃ᵥ symmetry) with ring strain influencing reactivity .
    • Used in catalytic diamination reactions with olefins .

Key Structural Differences :

Property 1,1'-(Dimethylsilanediyl)diaziridine BiDiMDAH DABH
Bridging Group -Si(CH₃)₂- None (bicyclic linkage) None (monocyclic)
Conformation Planar five-membered rings Planar five-membered Boat conformation
Physical State Likely solid (inferred) Solid Liquid
Enthalpy of Formation Not reported 443.8 kJ/mol Not reported
Substituent Effects on Reactivity and Bioactivity
  • Neurotropic Activity: Introduction of a second diaziridine ring (e.g., in tetramezine) enhances neurotropic activity compared to monocyclic derivatives . Substituents like methyl or trifluoromethyl groups modulate electronic properties, affecting crosslinking efficiency in photoaffinity probes .
  • Trifluoromethyl-diaziridines :

    • Example: 3-(4-Methylphenyl)-3-(trifluoromethyl)diaziridine.
    • Enhanced electrophilicity due to the -CF₃ group, enabling rapid cycloaddition reactions .
    • Contrasts with dimethylsilanediyl derivatives, where silicon may impart steric stabilization.

Comparison of Yields by Substituent :

Diaziridine Substituent Reaction Type Yield Range
Electron-donating Microwave cycloaddition 60–85%
Electron-withdrawing Catalytic diamination 11–24%
Trifluoromethyl Photoaffinity labeling High
Photoaffinity Probes
  • Diaziridines convert to diazirines under oxidative conditions, generating carbenes upon UV irradiation for covalent crosslinking .
  • 1,1'-(2,6-Naphthalenedicarbonyl)diaziridine : Used for photocrosslinking poly(4-hydroxystyrene) films, demonstrating superior stability compared to aryl azides .
  • Dimethylsilanediyl vs. Trifluoromethyl Derivatives :
    • Silicon-bridged diaziridines may offer enhanced thermal stability, while -CF₃ derivatives exhibit higher electrophilic reactivity .
High-Energy Materials

    Q & A

    What synthesis methods are commonly employed for 1,1'-(dimethylsilanediyl)diaziridine and its bicyclic derivatives?

    Basic Research Focus
    Synthesis of diaziridine derivatives often involves reductive cyclization, nucleophilic substitution, or condensation reactions. For bicyclic systems like 6,6'-dimethyl-1,1',5,5'-tetraaza-6,6'-bi(bicyclo[3.1.0]hexane) (BiDiMDAH), a stepwise approach is used:

    • Step 1 : Reacting carbonyl compounds with primary amines under controlled pH (aqueous or water-methanol mixtures) to form diaziridine precursors.
    • Step 2 : Cyclization via N-chloroalkylamine intermediates in aprotic solvents (e.g., dichloromethane) with K₂CO₃ as a base.
    • Step 3 : Purification using column chromatography and structural validation via NMR, IR, and high-resolution mass spectrometry (HRMS) .

    How do quantum chemical (QC) calculations enhance structural analysis of diaziridine derivatives?

    Advanced Research Focus
    QC methods (e.g., B3LYP/cc-pVTZ, MP2/cc-pVTZ) are critical for predicting equilibrium geometries, hyperconjugation effects, and thermodynamic stability. Key applications include:

    • Conformational Analysis : Identifying trans/cis configurations of substituents (e.g., methyl groups in BiDiMDAH) and planar vs. non-planar ring systems .
    • Natural Bond Orbital (NBO) Analysis : Quantifying steric and electronic effects, such as hyperconjugation between σ(C–N) and σ*(N–N) bonds, which stabilize boat conformations .
    • Enthalpy of Formation : Gaussian-4 (G4) theory estimates gas-phase enthalpies (e.g., 443.8 ± 5.0 kJ/mol for BiDiMDAH), validated against combustion calorimetry .

    Which analytical techniques resolve conformational isomers in diaziridine derivatives?

    Basic Research Focus
    Multi-technique approaches are required due to the sensitivity of diaziridine conformers to substituents and environment:

    • Gas Electron Diffraction (GED) : Resolves gas-phase geometries (e.g., boat vs. chair conformations) .
    • X-ray Diffraction (XRD) : Determines solid-state structures (e.g., trans-methyl orientation in BiDiMDAH crystals with P2₁/c space group) .
    • NMR Spectroscopy : Detects solution-phase dynamics (e.g., ¹H/¹³C NMR confirms single conformer dominance in CDCl₃) .

    How should researchers reconcile discrepancies between gas-phase and solid-state structural data?

    Advanced Research Focus
    Conflicting GED (gas-phase) and XRD (solid-state) results arise from environmental effects. Mitigation strategies include:

    • QC Validation : Compare experimental data with computed structures (e.g., B3LYP/6-31G(d,p) for gas-phase vs. periodic boundary conditions for solids) .
    • Dynamic NMR : Track temperature-dependent conformational equilibria in solution to identify dominant stabilizing interactions (e.g., hyperconjugation vs. steric effects) .
    • Error Analysis : Quantify uncertainties in bond angles/lengths (e.g., ±0.002 Å for C–N bonds in GED) and refine computational basis sets .

    What is the mechanistic role of substituents in modulating neurotropic activity?

    Advanced Research Focus
    Substituents on the diaziridine ring directly influence bioactivity through:

    • Electronic Effects : Electron-withdrawing groups (e.g., –NO₂) reduce conformational flexibility, while electron-donating groups (e.g., –OCH₃) enhance solubility and CNS penetration .
    • Steric Effects : Bulky substituents (e.g., trifluoromethyl) stabilize trans configurations, increasing binding affinity to neural receptors .
    • Dual-Ring Systems : Introducing a second diaziridine ring (e.g., BiDiMDAH) amplifies neurotropic activity by enabling multi-site interactions with targets .

    What methodologies determine thermodynamic stability and reactivity of diaziridine derivatives?

    Advanced Research Focus
    Stability assessments combine experimental and theoretical approaches:

    • Combustion Calorimetry : Measures enthalpy of formation (ΔHf) in the solid state (e.g., 6-phenyl-1,5-diazabicyclo[3.1.0]hexane) .
    • DLPNO-CCSD(T)/CBS : Predicts gas-phase ΔHf with <5 kJ/mol error, outperforming G4 theory for nitrogen-rich systems .
    • Reactivity Studies : Track ring-opening kinetics (e.g., with benzoquinones) using Sc(OTf)₃-catalyzed [3+3] cycloadditions monitored by HRMS .

    How do hyperconjugation and steric effects compete in defining diaziridine conformations?

    Advanced Research Focus
    BiDiMDAH case studies reveal two competing factors:

    • Hyperconjugation : Stabilizes planar 5-membered rings via σ→σ* interactions (NBO analysis shows 10–15 kcal/mol stabilization) .
    • Steric Strain : Methyl groups in trans configurations minimize gauche interactions, overriding electronic effects in some derivatives .

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